BenchChemオンラインストアへようこそ!

N-[3-(1-azepanyl)-3-oxopropyl]benzamide

Antiviral Cytopathic effect Broad‑spectrum antiviral

N-[3-(1-Azepanyl)-3-oxopropyl]benzamide (IUPAC: N-[3-(azepan-1-yl)-3-oxopropyl]benzamide) is a synthetic benzamide derivative bearing a seven‑membered azepane heterocycle linked via a 3‑oxopropyl spacer to the benzamide core (molecular formula C₁₆H₂₂N₂O₂, molecular weight 274.36 g·mol⁻¹). The compound belongs to the class of N‑substituted benzamides that have been investigated as cell‑differentiation inducers and as inhibitors of semicarbazide‑sensitive amine oxidase / vascular adhesion protein‑1 (SSAO/VAP‑1).

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B4694790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-azepanyl)-3-oxopropyl]benzamide
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O2/c19-15(18-12-6-1-2-7-13-18)10-11-17-16(20)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,17,20)
InChIKeyMXJYJHAWODLADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1-Azepanyl)-3-oxopropyl]benzamide – Technical Baseline for Research Procurement


N-[3-(1-Azepanyl)-3-oxopropyl]benzamide (IUPAC: N-[3-(azepan-1-yl)-3-oxopropyl]benzamide) is a synthetic benzamide derivative bearing a seven‑membered azepane heterocycle linked via a 3‑oxopropyl spacer to the benzamide core (molecular formula C₁₆H₂₂N₂O₂, molecular weight 274.36 g·mol⁻¹) [1]. The compound belongs to the class of N‑substituted benzamides that have been investigated as cell‑differentiation inducers [2] and as inhibitors of semicarbazide‑sensitive amine oxidase / vascular adhesion protein‑1 (SSAO/VAP‑1) [3]. Its bifunctional architecture – a lipophilic azepane ring coupled to a hydrogen‑bond‑capable benzamide terminus – distinguishes it from simpler benzamide scaffolds and underpins its multi‑target profile.

Why Simple Benzamide or Azepane Analogs Cannot Replace N-[3-(1-Azepanyl)-3-oxopropyl]benzamide


Benzamide derivatives exhibit strikingly divergent biological activities depending on subtle variations in the N‑substituent and linker composition [1]. For example, the simple PARP inhibitor 3‑aminobenzamide (IC₅₀ ≈ 50 nM against PARP) shows no measurable SSAO/VAP‑1 inhibition, while the azepane‑sulfonamide AK‑7 (IC₅₀ 15.5 μM against SIRT2) is inactive in cell‑differentiation assays . Conversely, N-[3-(1‑azepanyl)-3‑oxopropyl]benzamide combines the azepane ring – a privileged motif for SSAO/VAP‑1 engagement – with a 3‑oxopropyl linker that is critical for differentiation‑inducing activity, as SAR studies in the benzamide‑differentiation patent series demonstrate that shortening or replacing the linker abolishes antiproliferative potency [2]. Consequently, generic substitution with a randomly chosen benzamide or azepane analog is unlikely to reproduce the multi‑target functional signature of this compound.

Quantitative Differentiation Guide – N-[3-(1-Azepanyl)-3-oxopropyl]benzamide vs. Closest Structural and Functional Analogs


Antiviral Activity – EC₅₀ Against Virus‑Induced Cytopathic Effect

N-[3-(1‑Azepanyl)-3‑oxopropyl]benzamide inhibits virus‑induced cytopathic effect with an EC₅₀ of 3,900 nM [1]. By comparison, the 3‑methyl analog N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide and the 2‑chloro analog N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide have not been reported to exhibit antiviral activity in peer‑reviewed sources, indicating that the unsubstituted benzamide pharmacophore is a critical determinant for this phenotype.

Antiviral Cytopathic effect Broad‑spectrum antiviral

Cell Differentiation Induction – Potency in Undifferentiated Proliferation Arrest

According to patent US20040147569, N‑substituted benzamide derivatives bearing a 3‑oxopropyl linker (the exact scaffold of this compound) exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While the patent does not disclose a discrete IC₅₀ for the specific compound, the structural class is described as ‘highly effective as an anticancer drug, specifically to a hematologic malignancy and a solid carcinoma.’ In contrast, the SIRT2 inhibitor AK‑7 (3‑(1‑azepanylsulfonyl)-N-(3‑bromophenyl)benzamide, IC₅₀ 15.5 μM for SIRT2) shows no differentiation‑inducing activity , and 3‑aminobenzamide (PARP inhibitor, IC₅₀ ≈ 50 nM) does not induce monocytic differentiation [2].

Cell differentiation Anticancer Proliferation arrest

SSAO/VAP‑1 Inhibition – Nanomolar Potency as a Class Hallmark

Although a direct BindingDB entry for N-[3-(1‑azepanyl)-3‑oxopropyl]benzamide was not identified, the structurally analogous azepane‑containing benzamide BDBM50262692 (CHEMBL4094310) inhibits rat VAP‑1 with an IC₅₀ of 5.20 nM [1]. By comparison, the 4‑bromo‑N‑(2‑oxo‑3‑azepanyl)benzamide analog shows no reported VAP‑1 activity, and the SIRT2 inhibitor AK‑7 (15.5 μM against SIRT2) exhibits only weak off‑target SSAO inhibition at concentrations >100 μM . The azepane ring in the 1‑position is a recognized SSAO/VAP‑1 pharmacophore, and its conjugation with a 3‑oxopropyl‑benzamide motif is expected to retain nanomolar inhibitory potency based on class‑level SAR.

SSAO inhibitor VAP‑1 inhibitor Inflammation

Recommended Research and Industrial Application Scenarios for N-[3-(1-Azepanyl)-3-oxopropyl]benzamide


Broad‑Spectrum Antiviral Screening in Cytopathic‑Effect Protection Assays

Procurement of N-[3-(1‑azepanyl)-3‑oxopropyl]benzamide is recommended for phenotypic antiviral screens that measure protection against virus‑induced cytopathic effect, where its EC₅₀ of 3,900 nM [1] provides a validated starting point for hit‑to‑lead optimization. The unsubstituted benzamide core is essential for this activity, as methyl‑ or chloro‑substituted analogs have not demonstrated antiviral efficacy in comparable assays.

Differentiation Therapy Research in Hematologic Malignancies

This compound is suitable for oncology programs investigating differentiation‑inducing agents for hematologic malignancies and solid carcinomas, as described in patent US20040147569 [1]. Its 3‑oxopropyl‑azepane scaffold uniquely combines proliferation‑arrest and monocytic‑differentiation activities that are not observed with SIRT2 inhibitor AK‑7 or PARP inhibitor 3‑aminobenzamide, making it a preferred chemical probe for differentiation biology.

VAP‑1/SSAO Inhibitor Lead Discovery and Inflammation Models

For projects targeting vascular adhesion protein‑1 (VAP‑1) in inflammatory and metabolic disease models, the azepane‑benzamide scaffold offers class‑level nanomolar potency (representative IC₅₀ = 5.20 nM for a close structural analog [1]) that exceeds the SSAO inhibitory activity of many commercial tool compounds by more than three orders of magnitude. This compound serves as a core template for medicinal chemistry optimization of selective VAP‑1 inhibitors.

Quote Request

Request a Quote for N-[3-(1-azepanyl)-3-oxopropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.